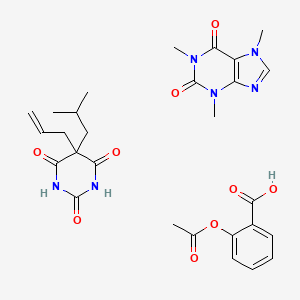

Butalbital, aspirin and caffeine

Description

Properties

CAS No. |

51005-25-5 |

|---|---|

Molecular Formula |

C28H34N6O9 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3 |

InChI Key |

YTPUIQCGRWDPTM-UHFFFAOYSA-N |

SMILES |

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aspirin - butalbital - caffeine aspirin, butalbital and caffeine drug combination aspirin, butalbital, caffeine drug combination Dolomo Fiorinal |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay: A Technical Guide to the Pharmacodynamics of the Butalbital, Aspirin, and Caffeine Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacodynamics of the combination analgesic containing butalbital, aspirin (B1665792), and caffeine (B1668208). This formulation is widely utilized for the management of tension-type headaches, leveraging a multi-modal therapeutic strategy that targets distinct yet complementary physiological pathways. This document elucidates the individual mechanism of action of each component, explores the synergistic interactions that underpin the combination's enhanced analgesic efficacy, and presents available quantitative data and experimental methodologies relevant to its pharmacodynamic assessment. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of analgesic compounds and combination therapies.

Introduction

Tension-type headache is a prevalent neurological disorder characterized by episodes of bilateral, pressing, or tightening head pain of mild to moderate intensity. The management of tension headaches often involves the use of combination analgesics designed to provide more effective pain relief than single-agent therapies. The formulation combining butalbital, a barbiturate; aspirin, a non-steroidal anti-inflammatory drug (NSAID); and caffeine, a methylxanthine, represents a classic example of a synergistic analgesic combination.[1][2]

The rationale for this combination lies in the distinct and complementary pharmacodynamic profiles of its constituents. Butalbital provides sedative and muscle-relaxant effects, aspirin offers analgesic and anti-inflammatory properties, and caffeine acts as an analgesic adjuvant.[2][3] Understanding the intricate interplay between these three active pharmaceutical ingredients is crucial for optimizing therapeutic strategies and for the development of novel analgesic formulations. This guide synthesizes the current scientific understanding of the pharmacodynamics of this combination, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Individual Pharmacodynamics of Components

Butalbital: A Positive Allosteric Modulator of GABA-A Receptors

Butalbital, a short-to-intermediate-acting barbiturate, exerts its primary pharmacodynamic effect by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Butalbital binds to a distinct allosteric site on the GABA-A receptor complex, enhancing the effect of GABA by increasing the duration of chloride channel opening. This potentiation of GABAergic inhibition results in central nervous system depression, manifesting as sedation, anxiolysis, and muscle relaxation, which are therapeutic for tension headaches that may have a muscle contraction component. Butalbital is a potentiator of GABA-A receptor subunits alpha 1 through 6.

Aspirin: Irreversible Inhibition of Cyclooxygenase (COX) Enzymes

Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.

Aspirin acetylates a serine residue in the active site of COX enzymes, leading to their irreversible inactivation.[4] By inhibiting prostaglandin (B15479496) synthesis, aspirin reduces the sensitization of peripheral nociceptors and decreases inflammation, thereby alleviating pain.

Table 1: In Vitro Inhibitory Potency of Aspirin against COX-1 and COX-2

| Enzyme | IC50 (μM) |

| COX-1 | 3.57 |

| COX-2 | 29.3 |

Source: Data from in vitro studies on human articular chondrocytes.

Caffeine: An Adenosine (B11128) Receptor Antagonist and Analgesic Adjuvant

Caffeine, a methylxanthine, acts as a non-selective antagonist of adenosine A1 and A2A receptors in the central nervous system.[5] Adenosine is a neuromodulator that generally has inhibitory effects on neuronal activity. By blocking adenosine receptors, caffeine promotes wakefulness and has a vasoconstrictive effect on cerebral blood vessels, which can be beneficial in certain types of headaches.

Crucially, in the context of this combination, caffeine functions as an analgesic adjuvant, enhancing the analgesic effects of aspirin.[6] The mechanisms for this adjuvant effect are thought to include increased absorption of the analgesic and a potential direct contribution to pain modulation through central nervous system stimulation and blockade of adenosine receptors involved in nociceptive pathways. Studies have shown that the addition of 100 mg or more of caffeine to a standard dose of an analgesic provides a small but significant increase in the proportion of patients experiencing good pain relief.[6]

Table 2: Binding Affinities (Ki) of Caffeine for Human Adenosine Receptors

| Receptor Subtype | Ki (μM) |

| A1 | 12 |

| A2A | 25 |

Source: Data from various in vitro binding assays.

Synergistic Pharmacodynamics of the Combination

The enhanced therapeutic effect of the butalbital, aspirin, and caffeine combination is attributed to the synergistic interaction of its components, which act on different targets in the pain and central nervous system pathways.

-

Multi-modal Pain Relief: The combination provides a multi-pronged attack on headache pain. Aspirin targets the peripheral and central mechanisms of pain and inflammation by inhibiting prostaglandin synthesis. Butalbital addresses the central nervous system component of tension and anxiety through its sedative effects.

-

Caffeine's Adjuvant Action: Caffeine potentiates the analgesic effect of aspirin. While the precise quantification of this synergy for the specific butalbital-aspirin-caffeine combination is not extensively documented in publicly available literature, a study on a similar combination with acetaminophen (B1664979) provides valuable insights. In a preclinical model, caffeine was found to be a stronger synergist to the primary analgesic (acetaminophen) than butalbital.[7]

-

Logical Relationship of Components: The combination of a sedative (butalbital) with a stimulant (caffeine) may seem counterintuitive. However, in the context of tension headaches, butalbital's primary role is to reduce muscle tension and anxiety, while caffeine enhances the primary analgesic and may counteract some of the sedative effects of butalbital, improving patient functionality.

Experimental Protocols for Assessing Analgesic Synergy

Animal Model: Carrageenan-Induced Inflammatory Pain in Rats

This model is widely used to assess the efficacy of analgesics in a state of inflammatory pain, which is relevant to the mechanisms of tension-type headache.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response, characterized by edema, hyperalgesia, and allodynia.

-

Assessment of Analgesia: The primary endpoint is the vocalization threshold to paw pressure. A device that applies a linearly increasing pressure to the inflamed paw is used, and the pressure at which the rat vocalizes is recorded as the pain threshold. An increase in this threshold following drug administration indicates an analgesic effect.

Experimental Design for Synergy Quantification

To quantitatively assess the interaction between the components, a factorial design or an isobolographic analysis can be employed. The study by Zheng et al. (2001) utilized a weighted modification method to determine the optimal ratio and doses of the combination.[7]

-

Dose-Response Curves: Initially, dose-response curves for each individual component (butalbital, aspirin, caffeine) are established to determine their individual analgesic efficacy (e.g., ED50).

-

Combination Studies: Different ratios and doses of the three components are then administered to different groups of animals.

-

Data Analysis: The analgesic effect of the combination is compared to the expected additive effect calculated from the individual dose-response curves. A significantly greater effect than the expected additive effect indicates synergy. Isobolographic analysis is a graphical method to visualize and quantify these interactions.

Signaling Pathways

The pharmacodynamic effects of the butalbital, aspirin, and caffeine combination are mediated through the modulation of distinct signaling pathways.

Butalbital and the GABAergic Pathway

Butalbital enhances the inhibitory effects of GABA on the GABA-A receptor, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential. This dampening of neuronal excitability in the central nervous system contributes to sedation and muscle relaxation.

Aspirin and the Prostaglandin Synthesis Pathway

Aspirin's mechanism involves the irreversible acetylation of COX enzymes, which blocks the synthesis of prostaglandins from arachidonic acid. Prostaglandins are crucial mediators of pain and inflammation.

Caffeine and the Adenosine Neuromodulation Pathway

Caffeine acts as a competitive antagonist at adenosine A1 and A2A receptors. By blocking the inhibitory effects of adenosine, caffeine leads to increased neuronal firing and the release of other neurotransmitters, contributing to its stimulant and analgesic adjuvant effects.

Conclusion

The combination of butalbital, aspirin, and caffeine offers a compelling example of rational polypharmacy, where multiple pharmacological mechanisms are leveraged to achieve a superior therapeutic outcome in the treatment of tension-type headaches. The pharmacodynamic synergy arises from the distinct actions of butalbital as a GABA-A receptor modulator, aspirin as an irreversible COX inhibitor, and caffeine as an adenosine receptor antagonist and analgesic adjuvant.

While the individual mechanisms of action are well-characterized, a notable gap exists in the publicly available literature regarding specific quantitative data on butalbital's binding affinity to GABA-A receptor subtypes and a comprehensive quantitative analysis of the synergistic interactions of the precise butalbital-aspirin-caffeine combination in both preclinical and clinical settings. Future research, including factorial design clinical trials and detailed preclinical synergy studies using methods like isobolographic analysis, would be invaluable in further elucidating the intricate pharmacodynamics of this combination. Such studies would not only refine our understanding of this established therapy but also inform the development of next-generation multimodal analgesics. This technical guide provides a solid foundation for these future research endeavors by consolidating the current knowledge and outlining relevant experimental frameworks.

References

- 1. OTC CAFFEINE JAMA ANALGESIC STUDIES: SHALLOW DOSE RESPONSE CURVE [insights.citeline.com]

- 2. prescriberpoint.com [prescriberpoint.com]

- 3. info.caremark.com [info.caremark.com]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Neurobiology of Butalbital in Headache Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butalbital, a barbiturate (B1230296) derivative, is a component of combination analgesics frequently prescribed for tension-type and migraine headaches. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and a reduction in neuronal excitability. This technical guide provides a comprehensive overview of the neurobiology of butalbital with a focus on its application in preclinical headache models. Due to a notable scarcity of dedicated preclinical research on butalbital's effects in specific headache paradigms, this guide synthesizes the established pharmacology of barbiturates with the available data on butalbital to construct a detailed understanding of its putative role in headache pathophysiology. This document outlines the molecular mechanisms of butalbital, summarizes the limited quantitative data from relevant preclinical studies, describes pertinent experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

Butalbital is a short-to-intermediate-acting barbiturate.[1] In clinical practice, it is most commonly found in combination with other agents such as acetaminophen (B1664979) and caffeine (B1668208) for the management of tension-type headaches and, off-label, for migraines.[2] The therapeutic rationale for its inclusion is its sedative and muscle-relaxant properties, which are thought to contribute to the alleviation of headache symptoms. However, the use of butalbital-containing medications is not without controversy, with concerns regarding the potential for medication-overuse headache, dependence, and withdrawal syndromes.[3] A deeper understanding of its neurobiological mechanisms in relevant preclinical models is crucial for optimizing its therapeutic use and developing novel therapeutic strategies.

Molecular Mechanism of Action

The principal neurobiological target of butalbital is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[4]

2.1. Positive Allosteric Modulation of the GABA-A Receptor

Butalbital binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine (B76468) binding sites.[1] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening in response to GABA binding.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on neuronal activity.

2.2. Direct Agonism at Higher Concentrations

At supra-therapeutic concentrations, butalbital can directly activate the GABA-A receptor in the absence of GABA, leading to a profound CNS depressant effect.[1] This direct agonism is a characteristic feature of barbiturates and distinguishes them from benzodiazepines, which are only modulators of GABA's effect.

2.3. Effects on Excitatory Neurotransmission

In addition to its primary action on GABA-A receptors, there is evidence to suggest that barbiturates, including butalbital, can inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1] This dual mechanism of enhancing inhibition and reducing excitation contributes to its overall CNS depressant effects.

Quantitative Data from Preclinical Models

The available quantitative data on the effects of butalbital in preclinical models relevant to headache is limited. The following tables summarize the key findings from the available literature.

Table 1: In Vivo Efficacy of Butalbital in a Capsaicin-Induced Nociceptive Model

| Animal Model | Intervention | Doses (µg/kg, i.p.) | Outcome Measure | Result | Reference |

| Guinea Pig (Capsaicin-induced trigeminal activation) | Butalbital | 30, 100, 1000 | c-fos-like immunoreactivity in trigeminal nucleus caudalis | Dose-dependent reduction in labeled cells (up to 66% reduction at 1000 µg/kg) | [5] |

Table 2: Analgesic Efficacy of a Butalbital Combination in an Inflammatory Pain Model

| Animal Model | Intervention | Doses (mg/kg, i.g.) | Outcome Measure | Result | Reference |

| Rat (Carrageenin-induced inflammatory pain) | Acetaminophen + Caffeine + Butalbital | 240 + 28 + 42 | Vocalization threshold to paw pressure | Identified as an optimal analgesic combination | [2] |

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Butalbital at the GABAergic Synapse

The following diagram illustrates the molecular interactions of butalbital at a GABAergic synapse, leading to neuronal inhibition.

Caption: Butalbital's mechanism of action at the GABA-A receptor.

4.2. Experimental Workflow for Assessing Butalbital Efficacy in a Headache Model

The following diagram outlines a typical experimental workflow to evaluate the efficacy of butalbital in a preclinical headache model, such as the nitroglycerin-induced model.

Caption: Workflow for a preclinical butalbital headache model study.

Detailed Experimental Protocols

5.1. Nitroglycerin-Induced Model of Migraine-Like Pain

-

Objective: To induce a state of cutaneous allodynia in rodents, mimicking a key symptom of migraine.

-

Animals: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

-

Procedure:

-

Habituate animals to the testing environment and handling for at least 3 days prior to the experiment.

-

Record baseline periorbital or hind paw mechanical withdrawal thresholds using von Frey filaments.

-

Administer nitroglycerin (NTG) solution (10 mg/kg, i.p.) dissolved in 0.9% saline and 30% alcohol.[6]

-

Assess mechanical withdrawal thresholds at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-NTG injection to confirm the development of allodynia.

-

5.2. Assessment of Mechanical Allodynia using von Frey Filaments

-

Objective: To quantify changes in mechanical sensitivity.

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure:

-

Place the animal on an elevated mesh platform and allow for acclimation.

-

Apply von Frey filaments to the periorbital region or the plantar surface of the hind paw with increasing force.

-

A positive response is defined as a brisk withdrawal or licking of the paw, or a sharp head withdrawal.

-

The 50% withdrawal threshold is determined using the up-down method.

-

5.3. c-fos Immunohistochemistry in the Trigeminal Nucleus Caudalis (TNC)

-

Objective: To measure neuronal activation in a key pain-processing region of the brainstem.

-

Procedure:

-

Two hours after the final behavioral assessment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brainstem and post-fix overnight.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

Section the brainstem containing the TNC on a cryostat.

-

Perform immunohistochemical staining for c-fos using a primary antibody against c-fos and a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Image the sections using a microscope and quantify the number of c-fos positive cells in the superficial laminae of the TNC.

-

Discussion and Future Directions

The current understanding of butalbital's neurobiology in the context of headache is largely inferred from its known actions as a barbiturate. Its ability to enhance GABAergic inhibition provides a clear rationale for its use in conditions characterized by neuronal hyperexcitability, a proposed mechanism in headache pathophysiology. The limited preclinical data, particularly the reduction of c-fos expression in the TNC, supports the hypothesis that butalbital can dampen nociceptive signaling in the trigeminal system.

However, there is a clear need for further research to fully elucidate its role in headache models. Future studies should focus on:

-

Evaluating butalbital in established headache models: Systematically testing the efficacy of butalbital as a monotherapy in the nitroglycerin-induced migraine model and other models of headache.

-

Investigating GABA-A receptor subunit selectivity: Determining the affinity and efficacy of butalbital at different GABA-A receptor subunit combinations to understand its precise pharmacological profile and potential for subtype-selective drug development.

-

Electrophysiological studies: Conducting in vivo electrophysiological recordings from neurons in the TNC to directly measure the effects of butalbital on neuronal firing rates and sensitization in response to headache triggers.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the neurobiology of butalbital, which will be instrumental in guiding its appropriate clinical use and in the development of novel, more targeted therapies for headache disorders.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. Butalbital-Acetaminophen-Caffeine for Migraine: Know the Facts [healthline.com]

- 3. Butalbital in the treatment of headache: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Attenuation by butalbital of capsaicin-induced c-fos-like immunoreactivity in trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroglycerine triggers triptan-responsive cranial allodynia and trigeminal neuronal hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Receptor Antagonism by Caffeine in Combination with Butalbital: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the pharmacological interaction between caffeine (B1668208) and butalbital, a combination therapy commonly prescribed for tension-type headaches. The core focus is on the molecular mechanism of caffeine as a non-selective antagonist of adenosine (B11128) receptors and the distinct, primary mechanism of butalbital as a positive allosteric modulator of the GABA-A receptor. This document details the respective signaling pathways, presents quantitative data on receptor binding affinities, outlines key experimental protocols for pharmacological characterization, and provides visual diagrams to elucidate these complex interactions. The synergistic therapeutic effect is achieved not through direct interaction at the same receptor, but through complementary actions on distinct neurotransmitter systems—the adenosinergic and GABAergic systems—to produce vasoconstriction, central nervous system (CNS) stimulation, sedation, and muscle relaxation.

Introduction

The combination of butalbital, a short-to-intermediate-acting barbiturate (B1230296), and caffeine, a methylxanthine stimulant, is a well-established treatment for the relief of tension or muscle contraction headaches.[1][2] The efficacy of this formulation arises from the distinct and complementary pharmacological actions of its components. Butalbital exerts its effects primarily on the central nervous system (CNS) as a depressant, while caffeine acts as a CNS stimulant and an analgesic adjuvant.[3]

The primary mechanism of caffeine's action at physiologically relevant concentrations is the antagonism of adenosine receptors.[4][5] Adenosine is a ubiquitous endogenous nucleoside that functions as an inhibitory neuromodulator. By blocking these receptors, caffeine mitigates adenosine's effects, leading to increased neuronal excitability and vasoconstriction, which is particularly relevant for headache relief.[6] Butalbital's principal mechanism involves the potentiation of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABA-A receptor, resulting in sedation and muscle relaxation.[7]

This guide will dissect the molecular underpinnings of these interactions, providing a technical resource for researchers in pharmacology and drug development.

Pharmacology of Key Components

Caffeine: An Adenosine Receptor Antagonist

Caffeine's structure is similar to adenosine, allowing it to bind to all four subtypes of adenosine receptors (A1, A2A, A2B, and A3) without activating them, thereby acting as a non-selective competitive antagonist.[4][8] The antagonism of A1 and A2A receptors, the high-affinity subtypes, is considered central to its physiological effects.[8][9]

-

A1 Adenosine Receptor (A1R): A1Rs are high-affinity receptors coupled to inhibitory G-proteins (Gαi/o).[10][11] Upon activation by adenosine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and reduced activity of Protein Kinase A (PKA).[10] The Gβγ subunits can also activate potassium channels and inhibit calcium channels, causing membrane hyperpolarization and reduced neurotransmitter release.[10][12] By blocking A1Rs, caffeine prevents these inhibitory effects, leading to increased neuronal firing and neurotransmitter release.

-

A2A Adenosine Receptor (A2AR): A2ARs are also high-affinity receptors but are coupled to stimulatory G-proteins (Gαs).[13][14] Adenosine binding activates adenylyl cyclase, increasing intracellular cAMP levels and activating PKA.[13][15] This pathway plays a significant role in modulating inflammation and immune responses and interacts with other signaling systems, such as dopamine (B1211576) D2 receptors in the brain.[9][13] Caffeine's antagonism at A2ARs can reverse adenosine-induced immunosuppression and modulate dopaminergic signaling.[9][13]

Butalbital: A GABA-A Receptor Modulator

Butalbital is a barbiturate that produces CNS depression ranging from mild sedation to anesthesia. Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated chloride ion channel.[7]

Butalbital binds to a site on the GABA-A receptor distinct from the GABA binding site.[7] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, which enhances the influx of chloride ions into the neuron.[7] This results in hyperpolarization of the postsynaptic membrane, making it more difficult for an action potential to occur and thus producing an overall inhibitory or depressant effect on the CNS. At higher concentrations, barbiturates can also act as direct agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA.[16][17]

Combined Pharmacological Action

The therapeutic rationale for combining caffeine and butalbital lies in their opposing yet complementary effects on the CNS.

-

Headache Relief: Caffeine's antagonism of adenosine receptors contributes to cerebral vasoconstriction, counteracting the vasodilation often associated with headaches. Its stimulant properties also enhance the analgesic effects of other components like acetaminophen, which is often included in the formulation.[3][18]

-

Symptom Management: Butalbital provides sedative and muscle-relaxant properties by enhancing GABAergic inhibition, which is beneficial for tension-type headaches characterized by muscle contraction.[19]

-

Counteracting Sedation: The CNS stimulant effects of caffeine help to offset the drowsiness and sedation caused by butalbital, improving the tolerability of the combination medication.[19]

There is no significant evidence to suggest that butalbital directly modulates adenosine receptors or that caffeine has a primary interaction with the GABA-A receptor at therapeutic concentrations.[9] Their synergy is a result of targeting two separate, crucial neurotransmitter systems.

Quantitative Data

The binding affinity of caffeine for human adenosine receptors has been characterized in numerous studies. The inhibition constant (K_i_) is a measure of a compound's binding affinity, with lower values indicating higher affinity.

| Compound | A1 Receptor K_i_ (nM) | A2A Receptor K_i_ (nM) | A2B Receptor K_i_ (nM) | A3 Receptor K_i_ (nM) |

| Caffeine | 12,000 - 24,000 | 4,000 - 40,000 | 25,000 | >100,000 |

Table 1: Reported binding affinities (K_i_ values) of caffeine for human adenosine receptor subtypes. Data compiled from various sources and should be considered representative. Actual values may vary based on experimental conditions.[20][21]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized method for determining the binding affinity (K_i_) of a test compound (e.g., caffeine) for a specific adenosine receptor subtype.

Objective: To determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding) of a test compound, from which the K_i_ can be calculated.

Materials:

-

Membrane Preparation: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).[22]

-

Radioligand: A subtype-selective radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).[21][22]

-

Test Compound: Caffeine, serially diluted.

-

Non-specific Binding Control: A high concentration of a known non-selective ligand (e.g., Theophylline).[20]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

Wash Buffer: Ice-cold assay buffer.[20]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), and a cell harvester.[20][23]

-

Detection: Scintillation cocktail and a scintillation counter.[20]

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.[20]

-

Assay Plate Setup: In a 96-well microplate, set up triplicate wells for each condition.

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding (NSB): Add 50 µL of the NSB control compound (e.g., 10 µM Theophylline).[20]

-

Test Compound: Add 50 µL of each serial dilution of caffeine.

-

-

Reaction Initiation: Add 50 µL of the radioligand (at a final concentration near its K_d_ value) to all wells. Finally, add 100 µL of the membrane suspension to all wells to start the reaction.[20] The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[20]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20][23]

-

Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[20]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[22]

-

Calculate the K_i_ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: cAMP Accumulation Assay

This protocol provides a generalized method for functionally assessing a compound's antagonist activity at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Objective: To measure the ability of an antagonist (caffeine) to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

-

Cell Line: A cell line stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[24]

-

Agonist: A known receptor agonist (e.g., NECA).[25]

-

Antagonist: Test compound (caffeine).

-

PDE Inhibitor: e.g., IBMX (to prevent cAMP degradation).[24]

-

Assay Buffer/Medium: As required by the detection kit.

-

cAMP Detection Kit: A commercial kit based on methods like HTRF, AlphaScreen, or luminescence.[24]

Procedure:

-

Cell Seeding: Seed cells into a 96- or 384-well assay plate and incubate overnight to form a monolayer.[25]

-

Compound Preparation: Prepare serial dilutions of the antagonist (caffeine). Prepare the agonist at a fixed concentration (typically its EC₈₀, the concentration that gives 80% of its maximal effect).[25]

-

Cell Stimulation:

-

Remove the culture medium from the wells.

-

Add the PDE inhibitor diluted in assay buffer to all wells.

-

Add the serially diluted antagonist (caffeine) to the test wells.

-

Incubate for a pre-determined time (e.g., 20-30 minutes).

-

Add the agonist to all wells (except for the basal control) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.[24]

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. The signal is typically inversely proportional to the amount of cAMP produced.[24]

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert the raw signal data to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the antagonist.

-

Use non-linear regression to fit an inhibition curve and determine the IC₅₀ value of the antagonist.

-

Visualizations

Signaling Pathways

References

- 1. drugs.com [drugs.com]

- 2. Butalbital, Acetaminophen and Caffeine Capsule: Package Insert / Prescribing Info [drugs.com]

- 3. Butalbital, acetaminophen, and caffeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barbiturate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 13. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An In-depth Analysis of acetaminophen/butalbital/caffeine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 19. info.caremark.com [info.caremark.com]

- 20. benchchem.com [benchchem.com]

- 21. avmajournals.avma.org [avmajournals.avma.org]

- 22. benchchem.com [benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Pharmacokinetic Modeling of Butalbital, Aspirin, and Caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the pharmacokinetic properties of the combination drug product containing butalbital, aspirin (B1665792), and caffeine (B1668208). This combination is frequently prescribed for the management of tension-type headaches. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic efficacy and ensuring patient safety. This document summarizes key pharmacokinetic parameters, details potential drug-drug interactions, proposes a framework for pharmacokinetic modeling, and outlines a comprehensive experimental protocol for future studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this and similar combination drug products.

Introduction

The combination of butalbital, a short- to intermediate-acting barbiturate; aspirin, a nonsteroidal anti-inflammatory drug (NSAID); and caffeine, a central nervous system (CNS) stimulant, offers a multi-pronged approach to the treatment of tension headaches. Butalbital provides sedation and muscle relaxation, aspirin offers analgesic and anti-inflammatory effects, and caffeine enhances the analgesic effects of aspirin and acts as a cerebral vasoconstrictor. The clinical efficacy of this combination has been established in double-blind, placebo-controlled trials, which have demonstrated that each component contributes to the overall therapeutic effect.

Pharmacokinetic modeling is an essential tool in drug development and clinical pharmacology. It allows for the quantitative characterization of drug disposition, the prediction of drug concentrations in the body over time, and the exploration of potential drug-drug interactions. For a combination product like butalbital, aspirin, and caffeine, understanding the pharmacokinetic profile of each component and their potential interplay is crucial for dose optimization and risk assessment.

Pharmacokinetic Profiles of Individual Components

The pharmacokinetic behavior of butalbital, aspirin, and caffeine, when administered as a combination product, is detailed below. The data are compiled from prescribing information and published pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for butalbital, aspirin (and its active metabolite, salicylic (B10762653) acid), and caffeine.

| Parameter | Butalbital | Reference |

| Bioavailability (F) | Well absorbed from the GI tract | [1] |

| Time to Peak (Tmax) | ~1.5 - 2.0 hours | [2][3] |

| Peak Concentration (Cmax) | 2020 ng/mL (after a 100 mg dose) | [2][3] |

| Volume of Distribution (Vd) | 0.8 L/kg | [4] |

| Protein Binding | 26% - 45% | [1][4] |

| Metabolism | Primarily hepatic, via cytochrome P450 enzymes | [5] |

| Elimination Half-life (t½) | ~35 hours | [1][6] |

| Excretion | Primarily renal (59-88% as unchanged drug and metabolites) | [1][6] |

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid | Reference |

| Absorption | Rapidly hydrolyzed to salicylic acid during and after absorption | - | [7] |

| Time to Peak (Tmax) | ~40 minutes (for aspirin) | - | [2][3] |

| Peak Concentration (Cmax) | 8.8 mcg/mL (after a 650 mg dose) | - | [2][3] |

| Protein Binding | - | 50% - 80% (loosely bound to plasma proteins) | [7] |

| Metabolism | Hydrolyzed to salicylic acid | Primarily hepatic conjugation | [7] |

| Elimination Half-life (t½) | ~12 minutes | ~3 hours | [7] |

| Excretion | - | Renal | [7] |

| Parameter | Caffeine | Reference |

| Bioavailability (F) | Rapidly and completely absorbed | [8] |

| Time to Peak (Tmax) | < 1 hour | [2][3] |

| Peak Concentration (Cmax) | 1660 ng/mL (after an 80 mg dose) | [2][3] |

| Volume of Distribution (Vd) | 0.7 L/kg | [9] |

| Protein Binding | Low | [8] |

| Metabolism | Almost exclusively hepatic, primarily by CYP1A2 | [8][10] |

| Elimination Half-life (t½) | ~3 - 5 hours | [2][3][9] |

| Excretion | Renal (<3% as unchanged drug) | [8] |

Pharmacokinetic Modeling Approach

A comprehensive pharmacokinetic model for the butalbital, aspirin, and caffeine combination would ideally be a physiologically based pharmacokinetic (PBPK) model or a population pharmacokinetic (PopPK) model. Given the absence of published integrated models for this specific combination, this section outlines a proposed modeling strategy.

A PBPK model would be advantageous as it can mechanistically describe the ADME processes for each drug, incorporating physiological parameters and in vitro data to predict in vivo pharmacokinetics.[11][12][13] A PopPK model, on the other hand, would be useful for identifying sources of variability in pharmacokinetic parameters within a patient population and for informing dosing strategies.[4][14][15]

Proposed Model Structure

A whole-body PBPK model could be developed, integrating sub-models for each of the three drugs.

-

Absorption: Oral absorption for all three compounds can be modeled using an advanced dissolution, absorption, and metabolism (ADAM) model.[16] This would account for factors like gastrointestinal transit, pH-dependent solubility, and intestinal wall metabolism.

-

Distribution: Tissue distribution can be predicted based on the physicochemical properties of each drug (e.g., lipophilicity, pKa) and physiological parameters (e.g., tissue volumes, blood flows).

-

Metabolism:

-

Butalbital: Hepatic metabolism would be modeled based on the activity of relevant cytochrome P450 enzymes.

-

Aspirin: The rapid hydrolysis of aspirin to salicylic acid in the gut wall, blood, and liver would be a key feature of the model.[3][7][17] The subsequent hepatic conjugation of salicylic acid would also be included.

-

Caffeine: Hepatic metabolism via CYP1A2 would be the primary metabolic pathway in the model.[10][18][19] Genetic polymorphisms of CYP1A2, which are known to affect caffeine metabolism, could also be incorporated.[2]

-

-

Elimination: Renal clearance of the parent drugs and their metabolites would be modeled based on glomerular filtration and active secretion/reabsorption where applicable.

Potential Pharmacokinetic Interactions

The model should also account for potential pharmacokinetic drug-drug interactions:

-

Enzyme Induction/Inhibition: Butalbital is a known inducer of some CYP450 enzymes.[5] This could potentially increase the metabolism of caffeine if they share a common metabolic pathway. Conversely, other co-administered drugs could inhibit the CYP enzymes responsible for butalbital or caffeine metabolism, leading to increased exposure.

-

Protein Binding: Aspirin can displace other drugs from plasma protein binding sites, which could transiently increase the free concentration of butalbital.

Experimental Protocols

To develop and validate a robust pharmacokinetic model, a well-designed clinical study is essential. The following section outlines a detailed protocol for a pharmacokinetic study of the butalbital, aspirin, and caffeine combination product.

Study Design

A single-center, open-label, single-dose, three-period, crossover study design is recommended. This design allows for the characterization of the pharmacokinetics of the combination product and its individual components.

-

Period 1: Administration of the combination product (e.g., 50 mg butalbital/325 mg aspirin/40 mg caffeine).

-

Period 2: Administration of butalbital alone.

-

Period 3: Administration of aspirin and caffeine together.

A washout period of at least 7-10 half-lives of the slowest-eliminated drug (butalbital) should be implemented between each period.

Study Population

-

Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². Subjects should have no clinically significant abnormalities as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

-

Exclusion Criteria: History of hypersensitivity to barbiturates, aspirin, or other NSAIDs, or caffeine. History or current evidence of any significant medical condition, including but not limited to, cardiovascular, renal, hepatic, gastrointestinal, or neurological disorders. Use of any prescription or over-the-counter medications, including herbal supplements, within 14 days prior to the first dose. Positive test for drugs of abuse or alcohol. Smokers or users of nicotine-containing products.

Dosing and Administration

Subjects will receive a single oral dose of the study medication with 240 mL of water after an overnight fast of at least 10 hours.

Blood Sampling

Serial venous blood samples (approximately 5 mL each) will be collected into tubes containing an appropriate anticoagulant and esterase inhibitor (for aspirin stabilization) at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma will be separated by centrifugation and stored at -70°C or below until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be used for the simultaneous quantification of butalbital, acetylsalicylic acid, salicylic acid, and caffeine in human plasma.[9][20][21] The method should be validated according to regulatory guidelines, demonstrating acceptable accuracy, precision, selectivity, sensitivity, and stability.[22]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis for each analyte. These parameters will include: Cmax, Tmax, AUC0-t, AUC0-inf, t½, clearance (CL/F), and volume of distribution (Vd/F). Statistical analysis will be performed to compare the pharmacokinetic parameters of the components when administered as the combination product versus alone or in partial combination.

Visualizations

Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways for each component of the combination drug.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP1A2 & Caffeine Metabolism: Are You A Slow Metabolizer Of Caffeine? [xcode.life]

- 3. scispace.com [scispace.com]

- 4. Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. The hydrolysis of aspirin. A determination of the thermodynamic dissociation constant and a study of the reaction kinetics by ultra-violet spectrophotometry - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. FY2015 Regulatory Science Research Report: Physiologically-Based Absorption and Pharmacokinetic Models | FDA [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - UBC Library Open Collections [open.library.ubc.ca]

- 12. An Overview of Physiologically-Based Pharmacokinetic Models for Forensic Science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lapk.org [lapk.org]

- 15. m.youtube.com [m.youtube.com]

- 16. study.com [study.com]

- 17. mygenome.asia [mygenome.asia]

- 18. dnalabs.ca [dnalabs.ca]

- 19. researchgate.net [researchgate.net]

- 20. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Butalbital and Long-Term Potentiation

An In-depth Technical Guide on the Putative Effects of Butalbital on Long-Term Potentiation

Butalbital is a short-to-intermediate acting barbiturate (B1230296) that functions as a central nervous system (CNS) depressant.[1] It is commonly used in combination with other drugs to treat tension headaches.[1][2] The primary mechanism of action for barbiturates is the enhancement of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3]

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[4][5] It is a widely studied cellular mechanism underlying learning and memory.[6][7][8] LTP is most commonly studied in the hippocampus and typically involves the activation of NMDA receptors and a subsequent increase in the function of AMPA receptors at the postsynaptic membrane.[5][7]

Given butalbital's mechanism of action, it is hypothesized that it would primarily modulate LTP through its effects on GABAergic inhibition and potentially through direct actions on excitatory glutamate (B1630785) receptors.

Core Mechanisms of Butalbital Relevant to Synaptic Plasticity

Butalbital, like other barbiturates, modulates synaptic transmission through several key mechanisms:

-

Positive Allosteric Modulation of GABA-A Receptors: Butalbital binds to the GABA-A receptor at a site distinct from GABA itself.[3] This binding potentiates the effect of GABA, increasing the duration of the chloride channel opening.[3] This leads to an enhanced influx of chloride ions and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

-

Inhibition of AMPA Receptors: Some evidence suggests that barbiturates may also inhibit the function of AMPA receptors, which are critical for the expression of LTP.[1] This would be achieved by reducing glutamate-induced depolarization.[1]

-

Effects on Voltage-Gated Calcium Channels: Barbiturates have been shown to depress voltage-activated calcium currents, which could impact the induction of certain forms of LTP that are dependent on calcium influx.[1]

Expected Effects on Long-Term Potentiation

Based on its mechanisms of action, butalbital is expected to have an inhibitory effect on the induction and expression of LTP. The enhanced GABAergic inhibition would increase the threshold for postsynaptic depolarization required to activate NMDA receptors, a critical step in LTP induction. Furthermore, any direct inhibition of AMPA receptors would dampen the expression of LTP.

Data from Related Barbiturates

While specific quantitative data for butalbital's effect on LTP is lacking, studies on other barbiturates provide insight into their effects on synaptic transmission in the hippocampus.

| Barbiturate | Concentration | Brain Region / Pathway | Effect on Synaptic Transmission | Reference |

| Pentobarbital (B6593769) | 0.02–0.08 mM | Hippocampus (Stratum Radiatum to CA1) | Facilitation | [9][10] |

| Pentobarbital | > 0.08 mM | Hippocampus (Stratum Radiatum to CA1) | Postsynaptic Depression | [9][10] |

| Pentobarbital | Not specified | Hippocampus (Stratum Oriens to CA1) | Depression | [9][10] |

| Pentobarbital | Not specified | Hippocampus (Perforant Path to Dentate Gyrus) | Depression | [9][10] |

| Phenobarbital | 0.04–0.12 mM | Hippocampus (CA1 and Dentate Pathways) | Depression | [9][10] |

Experimental Protocols

The following section outlines a generalized experimental protocol for investigating the effects of a compound like butalbital on LTP in hippocampal slices.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (6-8 weeks old).

-

Anesthesia and Euthanasia: Deep anesthesia with isoflurane (B1672236) followed by decapitation.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are established by delivering single pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP amplitude of approximately 50% of the maximum. A stable baseline is recorded for at least 20 minutes.

-

Drug Application: Butalbital is bath-applied at the desired concentration for a predetermined period before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.

Data Analysis

-

The slope of the fEPSP is measured and expressed as a percentage of the average baseline slope.

-

The magnitude of LTP is quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

-

Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the magnitude of LTP between control and butalbital-treated slices.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in LTP and the putative points of modulation by butalbital.

Caption: Signaling pathway for LTP induction and modulation by butalbital.

Experimental Workflow

Caption: Experimental workflow for studying butalbital's effect on LTP.

Conclusion and Future Directions

While direct evidence is scarce, the well-established mechanisms of barbiturates strongly suggest that butalbital would act as an antagonist to the induction and expression of long-term potentiation. This is primarily through the enhancement of GABA-A receptor-mediated inhibition, which would raise the threshold for the postsynaptic depolarization necessary to trigger LTP. Potential direct inhibitory effects on glutamate receptors could further contribute to this suppression.

Future research should focus on direct electrophysiological studies of butalbital's effects on LTP in relevant brain regions like the hippocampus. Such studies would need to carefully titrate butalbital concentrations to distinguish between sedative effects and specific actions on synaptic plasticity. Investigating the impact of butalbital on different forms of LTP (e.g., NMDA receptor-dependent vs. independent) would also provide a more nuanced understanding of its modulatory role. This research would be crucial for a complete understanding of butalbital's neuropharmacological profile and its potential cognitive side effects.

References

- 1. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An In-depth Analysis of acetaminophen/butalbital/caffeine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. Butalbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Drugs of Abuse and Stress Impair LTP at Inhibitory Synapses in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Barbiturate effects on hippocampal excitatory synaptic responses are selective and pathway specific - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neuronal Excitability Assays for Butalbital Effects

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key in vitro assays to characterize the effects of butalbital on neuronal excitability. Butalbital, a short-to-intermediate acting barbiturate (B1230296), is known to be a central nervous system (CNS) depressant.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the mammalian brain.[2][3][4] By potentiating GABAergic neurotransmission, butalbital effectively suppresses neuronal excitability.[1] This guide details the experimental protocols for three critical techniques used to quantify these effects: patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) recordings.

Core Signaling Pathway of Butalbital

Butalbital enhances the effect of GABA at the GABA-A receptor, a ligand-gated ion channel. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential.[3][4] At higher concentrations, barbiturates can also directly activate the GABA-A receptor. Additionally, butalbital may inhibit excitatory neurotransmission by affecting AMPA receptors and voltage-activated calcium currents.

Data Presentation: Quantitative Effects of Barbiturates on Neuronal Excitability

The following tables summarize quantitative data for barbiturates, primarily phenobarbital (B1680315) and pentobarbital, which are structurally and functionally similar to butalbital. These values provide a benchmark for expected experimental outcomes when assessing butalbital's effects.

Table 1: Electrophysiological Effects of Barbiturates on GABA-A Receptor Currents

| Parameter | Cell Type | Barbiturate | Concentration | Effect | Reference |

| EC₅₀ for direct Cl⁻ current activation | Cultured rat hippocampal neurons | Phenobarbital | 3.0 mM | 50% maximal activation of GABA-A receptor chloride current | [2] |

| EC₅₀ for potentiation of GABA response | Cultured rat hippocampal neurons | Phenobarbital | 0.89 mM | 50% maximal potentiation of the response to GABA | [2] |

| EC₅₀ for direct Cl⁻ current activation | Cultured rat hippocampal neurons | Pentobarbital | 0.33 mM | 50% maximal activation of GABA-A receptor chloride current | [5] |

| EC₅₀ for potentiation of GABA response | Cultured rat hippocampal neurons | Pentobarbital | 94 µM | 50% maximal potentiation of the response to 1 µM GABA | [5] |

| IC₅₀ for Ca²⁺ current block | Acutely dissociated hippocampal CA1 neurons | Phenobarbital | 72 µM | 50% inhibition of voltage-activated calcium current | [6] |

| IC₅₀ for Ca²⁺ current block | Acutely dissociated hippocampal CA1 neurons | (-)-Pentobarbital | 3.5 µM | 50% inhibition of voltage-activated calcium current | [6] |

Table 2: Effects of Barbiturates on Neuronal Network Activity (MEA)

| Parameter | Cell Culture | Barbiturate | Concentration | Expected Effect | Reference |

| Mean Firing Rate (MFR) | Primary cortical cultures | Phenobarbital | 50 µM | Decrease MFR | [2] |

| Burst Rate | Primary cortical cultures | Phenobarbital | 50 µM | Decrease burst rate | [2] |

| Network Synchrony | Primary cortical cultures | Phenobarbital | 50 µM | Decrease network synchrony | [2] |

| Spontaneous Firing Rate | Rat mesopontine tegmentum neurons | Pentobarbital | N/A (in vivo) | Suppression of spontaneous firing rate | [7] |

Table 3: Effects of Barbiturates on Intracellular Calcium

| Parameter | Preparation | Barbiturate | Concentration | Effect | Reference |

| Resting Intracellular Ca²⁺ | Mouse whole brain synaptosomes | Pentobarbital | 0.01-1 mM | No change in resting Ca²⁺ | [8] |

| Depolarization-dependent Ca²⁺ increase | Mouse whole brain synaptosomes | Pentobarbital | 0.05-1 mM | Reduction of net depolarization-dependent Ca²⁺ increase | [8] |

| K⁺-stimulated ⁴⁵Ca²⁺ uptake (after withdrawal) | Hippocampal slices | Barbital | Chronic treatment | Significant increase in Ca²⁺ uptake | [9] |

Experimental Protocols

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow across the neuronal membrane, providing high-resolution data on the effects of butalbital on GABA-A receptor currents.

Experimental Workflow

Detailed Methodology

-

Neuronal Culture Preparation:

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Maintain cultures in a suitable medium (e.g., Neurobasal medium supplemented with B-27) for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 16 glucose (pH adjusted to 7.4 with NaOH).[10]

-

Internal (Pipette) Solution (in mM): 124 CsCl, 20 tetraethylammonium, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP, 0.1 GTP (pH adjusted to 7.2 with CsOH).[10] Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 4-6 MΩ when filled with the internal solution.[10]

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[11][12]

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[11][12]

-

Clamp the neuron at a holding potential of -70 mV.[10]

-

Establish a baseline by applying a low concentration of GABA (e.g., 1-5 µM) and record the resulting inward Cl⁻ current.

-

Apply butalbital at various concentrations to the bath and co-apply with GABA to determine the potentiating effect.

-

To measure direct activation, apply butalbital in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the presence and absence of butalbital.

-

Calculate the potentiation as the percentage increase in current amplitude.

-

Construct dose-response curves to determine the EC₅₀ for potentiation and direct activation.

-

Calcium Imaging

This technique utilizes fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i), which is an indirect measure of neuronal activity.

Experimental Workflow

Detailed Methodology

-

Neuronal Culture and Dye Loading:

-

Culture primary neurons as described for patch-clamp experiments.

-

Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[13]

-

For Fura-2 AM, incubate the cells with the dye in a suitable buffer for 30-60 minutes, followed by a wash to allow for de-esterification.

-

-

Imaging Procedure:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a camera.

-

Record baseline spontaneous neuronal activity by acquiring images at a high frame rate (e.g., 10-20 Hz).[14]

-

Apply butalbital to the perfusion medium at various concentrations.

-

Record the changes in spontaneous calcium transients in the presence of the drug.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual neuronal cell bodies.

-

Measure the fluorescence intensity within each ROI over time.

-

Identify and quantify calcium transients based on their amplitude, frequency, and duration.

-

Compare these parameters before and after the application of butalbital to assess its inhibitory effects on spontaneous neuronal activity.

-

Multi-electrode Array (MEA) Recordings

MEAs allow for the non-invasive, simultaneous recording of extracellular field potentials from a population of neurons, providing insights into network-level activity.

Experimental Workflow

Detailed Methodology

-

Neuronal Culture on MEAs:

-

Coat the MEA plates with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal adhesion and growth.

-

Plate dissociated primary neurons onto the MEA and culture for at least two weeks to allow for the formation of a functional neuronal network.

-

-

Recording Procedure:

-

Place the MEA plate in the recording system, maintaining physiological conditions (37°C, 5% CO₂).

-

Record baseline spontaneous electrical activity for a sufficient duration (e.g., 10-30 minutes).

-

Apply butalbital to the culture medium at various concentrations.

-

Record the network activity at different time points after drug application.

-

-

Data Analysis:

-

Use spike detection algorithms to identify action potentials from the raw voltage recordings.

-

Analyze various network parameters, including:

-

Mean Firing Rate: The average number of spikes per second per electrode.

-

Burst Analysis: Identification and characterization of bursts of high-frequency firing (e.g., burst rate, burst duration, spikes per burst).

-

Network Synchrony: Quantification of the temporal correlation of firing across different electrodes.[15][16][17][18]

-

-

Compare these network parameters before and after butalbital application to determine its impact on neuronal network function.

-

By employing these complementary assays, researchers can obtain a comprehensive understanding of the mechanisms by which butalbital modulates neuronal excitability, from the single-channel level to the dynamics of entire neuronal networks. This detailed characterization is crucial for the development of novel therapeutics and for understanding the neuropharmacological profile of barbiturates.

References

- 1. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Network Actions of Pentobarbital in the Rat Mesopontine Tegmentum on Sensory Inflow Through the Spinothalamic Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal intracellular calcium concentrations are altered by anesthetics: relationship to membrane fluidization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increases in neuronal Ca2+ flux after withdrawal from chronic barbiturate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.4. Recording of GABA-gated currents [bio-protocol.org]

- 11. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. scantox.com [scantox.com]

- 14. youtube.com [youtube.com]

- 15. Quantification of bursting and synchrony in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A method for the quantification of synchrony and oscillatory properties of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core of GABA-A Receptor Modulation by Butalbital

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental investigation of butalbital's modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction to Butalbital and the GABA-A Receptor

Butalbital, or 5-allyl-5-isobutylbarbituric acid, is a short-to-intermediate acting barbiturate (B1230296).[1][2] It is clinically used as a central nervous system (CNS) depressant, often in combination with other analgesics, for the treatment of tension-type headaches.[2][3] Like other barbiturates, its primary mechanism of action involves the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian CNS.[1][2][4]

The GABA-A receptor is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions (Cl⁻).[5][6] When the endogenous neurotransmitter GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron.[7] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[6][7] Butalbital acts as a positive allosteric modulator (PAM) of this receptor, enhancing its inhibitory function.[5][8]

Mechanism of Action: Positive Allosteric Modulation

Butalbital enhances the effect of GABA without binding to the primary GABA (orthosteric) binding site.[5] Instead, it binds to a distinct allosteric site located within the transmembrane domain (TMD) of the receptor, at the interface between subunits.[1][4]

The key mechanistic distinctions of barbiturates like butalbital are:

-

Increased Channel Open Duration: Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, barbiturates increase the duration of the opening of the Cl⁻ channel.[4][7][9] This leads to a greater influx of Cl⁻ ions for each binding event, resulting in a more potent and prolonged inhibitory signal.

-

Direct Agonism: At higher concentrations, barbiturates can directly activate the GABA-A receptor, opening the Cl⁻ channel even in the absence of GABA. This agonist activity contributes to their significant CNS depressant effects and higher toxicity profile compared to benzodiazepines.[4]

-

Additional Mechanisms: Butalbital may also exert inhibitory effects by blocking excitatory AMPA and kainate receptors, which are subtypes of glutamate (B1630785) receptors.[1][2][4] This dual action of enhancing inhibition and reducing excitation explains the profound CNS depression associated with this drug class.

Caption: Butalbital's allosteric modulation of the GABA-A receptor.

Quantitative Data on GABA-A Receptor Modulation

Specific quantitative binding affinity data for butalbital at the GABA-A receptor is not widely available in public literature.[8] However, data from other well-characterized barbiturates, such as pentobarbital (B6593769) (pentobarbitone), provide a strong representation of the affinity and efficacy ranges for this drug class.

| Compound | Parameter | Value | Receptor Subtype | Experimental Model | Reference |

| Pentobarbital | Potentiation Affinity (EC₅₀) | 20-35 µM | Various αβγ combinations | Xenopus oocytes | [10] |

| Pentobarbital | Potentiation Efficacy | 236% of GABA EC₂₀ | α₁β₂γ₂s | Xenopus oocytes | [10] |

| Pentobarbital | Potentiation Efficacy | 536% of GABA EC₂₀ | α₆β₂γ₂s | Xenopus oocytes | [10] |

| Pentobarbital | Direct Activation Affinity (EC₅₀) | 58 µM | α₆β₂γ₂s | Xenopus oocytes | [10] |

| Pentobarbital | Direct Activation Affinity (EC₅₀) | 139 - 528 µM | Other α subtypes | Xenopus oocytes | [10] |

| Pentobarbital | Effect on Channel Gating | Increases mean open time | α₁β₂γ₂L | HEK 293 cells (cell-attached patch) | [11] |

| Pentobarbital | Effect on Channel Gating | Does not affect channel opening rate (β) | α₁β₂γ₂L | HEK 293 cells (cell-attached patch) | [11][12] |

Experimental Protocols

The characterization of butalbital's effects on GABA-A receptors primarily relies on two key in vitro techniques: electrophysiology to measure functional modulation and radioligand binding assays to determine binding affinity.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the GABA-A receptor channel, providing a functional assessment of how a modulator like butalbital alters the receptor's response to GABA.

Objective: To determine if butalbital potentiates GABA-evoked chloride currents in cells expressing recombinant GABA-A receptors.[13]

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected to express specific GABA-A receptor subunit combinations (e.g., α₁β₂γ₂). Cells are cultured on glass coverslips for 24-48 hours post-transfection.[13][14]

-

Solution Preparation:

-

Recording Setup:

-

Whole-Cell Configuration:

-

Slight positive pressure is applied to the pipette as it approaches the cell.[13]

-

Upon contact with the cell membrane, gentle suction is applied to form a high-resistance (>1 GΩ) "gigaohm seal".[13]

-

A brief pulse of further suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, allowing electrical access to the cell's interior.[13]

-

The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.[13][16]

-

-

Drug Application:

-

A rapid solution exchange system is used to apply drugs to the recorded cell.[13]

-

A baseline response is established by applying a low, non-desensitizing concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals until the response amplitude is stable.[13]

-

The test compound (butalbital) is then co-applied with GABA. An increase in the inward current amplitude compared to the GABA-only baseline indicates potentiation.

-

-

Data Analysis: The peak current amplitude in the presence of butalbital and GABA is compared to the baseline GABA response to quantify the degree of potentiation. A full dose-response curve can be generated to determine the EC₅₀ of the modulatory effect.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This biochemical technique is used to determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of butalbital for its site on the GABA-A receptor complex.

Detailed Methodology:

-

Membrane Preparation:

-

Rat or mouse brains are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).[17]

-

The homogenate undergoes multiple rounds of centrifugation and resuspension. This process isolates the membrane fraction and is crucial for washing away endogenous GABA, which would otherwise interfere with the assay.[17][18]

-

The final membrane pellet is resuspended in a binding buffer to a specific protein concentration (e.g., 1-2 mg/mL).[19]

-

-

Radioligand Selection:

-

Competitive Binding Assay:

-

A constant, low concentration of the chosen radioligand (e.g., 5 nM [³H]Muscimol) is added to assay tubes.[17]

-